(3-Methylquinolin-2-yl)methanamine
CAS No.: 1027763-54-7
Cat. No.: VC15993683
Molecular Formula: C11H12N2
Molecular Weight: 172.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1027763-54-7 |
---|---|
Molecular Formula | C11H12N2 |
Molecular Weight | 172.23 g/mol |
IUPAC Name | (3-methylquinolin-2-yl)methanamine |
Standard InChI | InChI=1S/C11H12N2/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,7,12H2,1H3 |
Standard InChI Key | BREJNLQOGBKWDT-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=CC=CC=C2N=C1CN |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
(3-Methylquinolin-2-yl)methanamine (CAS 1027763-54-7) belongs to the quinoline family, characterized by a bicyclic structure combining a benzene ring fused to a pyridine ring. The methyl group at position 3 and the methanamine group at position 2 introduce steric and electronic modifications that influence its reactivity . Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 172.23 g/mol | |
IUPAC Name | (3-methylquinolin-2-yl)methanamine | |
Exact Mass | 172.100 g/mol | |
LogP | 2.70 | |
Topological Polar Surface Area | 38.9 Ų |
The compound’s planar aromatic system enables π-π interactions, while the methanamine group facilitates nucleophilic reactions . Its InChI key (InChI=1S/C11H12N2/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,7,12H2,1H3
) confirms the substitution pattern .
Derivatives: Dihydrochloride Salt
The dihydrochloride salt (CAS 1956322-16-9) is a common derivative, with the formula and a molecular weight of 245.14 g/mol . This salt enhances solubility and stability for industrial applications. Its synthesis involves treating the free base with hydrochloric acid:
Synthesis and Manufacturing
Synthetic Routes
The parent compound is synthesized via Friedländer condensation or modification of pre-existing quinoline frameworks. A typical pathway involves:
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Quinoline Ring Formation: Condensation of aniline derivatives with carbonyl compounds.
-
Methylation: Introduction of the methyl group at position 3 using methylating agents like methyl iodide.
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Amination: Attachment of the methanamine group via reductive amination or nucleophilic substitution .
For the dihydrochloride salt, the free base is dissolved in an anhydrous solvent (e.g., dichloromethane) and treated with gaseous HCl, followed by crystallization .
Industrial-Scale Production
Continuous flow reactors are employed to optimize yield and purity, with reaction parameters tightly controlled (temperature: 0–5°C, pH < 3). Post-synthesis purification involves recrystallization from ethanol/water mixtures, achieving >95% purity .
Physical and Chemical Properties
Physicochemical Data
Experimental data for the free base remain sparse, but computational predictions suggest:
Property | Value | Source |
---|---|---|
Density | ~1.18 g/cm³ | Estimated |
Boiling Point | Not reported | |
Solubility | Soluble in DMSO, methanol |
The dihydrochloride salt is hygroscopic and requires storage under inert conditions .
Spectroscopic Characteristics
-
IR Spectroscopy: Stretching vibrations at 3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), and 2900 cm⁻¹ (C-H methyl) .
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NMR: NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, NH₂), 7.85–7.20 (m, 4H, aromatic), 2.45 (s, 3H, CH₃) .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound serves as a precursor for:
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Antimicrobial Agents: Quinoline derivatives exhibit activity against Mycobacterium tuberculosis and Plasmodium spp..
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Kinase Inhibitors: Structural analogs are explored in cancer therapy due to ATP-binding site interactions.
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Neurological Drugs: Amine functionality enables blood-brain barrier penetration for CNS-targeted molecules .
Case Study: Antimalarial Drug Development
In silico docking studies suggest that (3-methylquinolin-2-yl)methanamine derivatives inhibit Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in pyrimidine biosynthesis. Modifications at the methanamine group enhance binding affinity ().
Hazard Statement | Code | Precautionary Measure |
---|---|---|
H302 | Harmful if swallowed | Avoid ingestion |
H315/H319 | Skin/eye irritation | Use gloves and goggles |
H335 | Respiratory irritation | Use in ventilated areas |
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